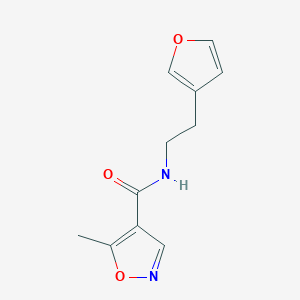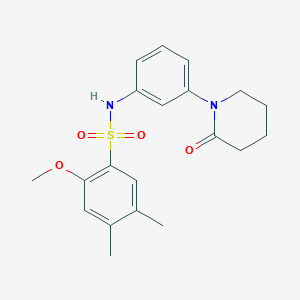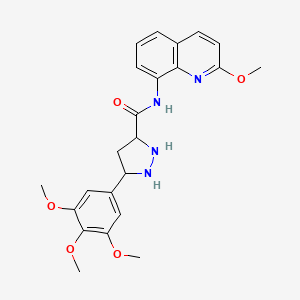
(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a derivative of the hydrazide class, which is known for its potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with slight variations in their chemical structure have been synthesized and characterized, indicating a broader interest in this class of compounds for their biological properties, such as anti-diabetic activity.
Synthesis Analysis
The synthesis of related compounds involves the formation of an azomethine (N=CH) linkage, which is a characteristic feature of these molecules. For instance, a similar compound with a 4-chlorobenzylidene group has been synthesized and characterized using various spectroscopic techniques, confirming the (E)-configuration of the azomethine linkage through single crystal X-ray analysis . Another related compound with a 4-(dimethylamino)benzylidene group was also synthesized and characterized by FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction . These methods are likely applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by single crystal X-ray diffraction, which provides precise information about the spatial arrangement of atoms within the crystal. The related compounds crystallize in the monoclinic space group and have been further analyzed using Density Functional Theory (DFT) calculations to compare predicted geometries and spectroscopic data with experimental results .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the studies of similar compounds suggest that they may undergo various interactions with biological targets. Molecular docking studies have shown that these compounds can tightly anchor to the active sites of enzymes, such as α-glucosidase, indicating potential inhibitory effects which could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. For example, the solvation energy values and the planarity of the CH3 groups linked to the nitrogen atom contribute to the reactivity of the compound . The vibrational frequencies and corresponding assignments have been investigated both experimentally and theoretically, providing insights into the stability and reactivity of these molecules . These properties are essential for understanding the behavior of the compound in biological systems and could be relevant for the compound as well.
Propiedades
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-11(10(2)20-19-9)6-7-15(22)21-18-8-12-13(16)4-3-5-14(12)17/h3-5,8H,6-7H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLISUSZWNWFQ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)



![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)
![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)
![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)